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molecular formula C15H18O2 B8550999 (1-Benzylcyclohex-2-en-1-yl)acetic acid CAS No. 388601-34-1

(1-Benzylcyclohex-2-en-1-yl)acetic acid

Cat. No. B8550999
M. Wt: 230.30 g/mol
InChI Key: LGLFVGARPQPXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691844B2

Procedure details

To a mixture of NaH2PO4 (55.3 g), NaClO2 (36.3 g), DMSO (200 mL) and water (375 mL) was added a solution of 3-benzyl-3-formylmethylcyclohexene (57 g) in DMSO (150 mL) during a 3 hour period. After addition, the mixture was stirred overnight and diluted with ether (200 mL). This was extracted with saturated NaHCO3 (3×100 mL). The combined aqueous layer was cooled to 0° C. and acidified to PH=1 with conc. HCl. This was extracted with CH2Cl2 (3×300 mL). The combined organic layer was dried (Na2SO4) and the solvent was removed in vacuo. The residue was purified by column chromatography on silica gel to give the title compound as thick oil (50 g). MS (MH+=231).
[Compound]
Name
NaH2PO4
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-benzyl-3-formylmethylcyclohexene
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]Cl=O.[Na+].[OH2:5].[CH2:6]([C:13]1([CH2:19][CH:20]=[O:21])[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CS(C)=O.CCOCC>[CH2:6]([C:13]1([CH2:19][C:20]([OH:5])=[O:21])[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
NaH2PO4
Quantity
55.3 g
Type
reactant
Smiles
Name
Quantity
36.3 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
375 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
3-benzyl-3-formylmethylcyclohexene
Quantity
57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(C=CCCC1)CC=O
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
This was extracted with saturated NaHCO3 (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
This was extracted with CH2Cl2 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(C=CCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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